molecular formula C22H20FN5O2 B2750930 N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-90-7

N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2750930
CAS RN: 1031649-90-7
M. Wt: 405.433
InChI Key:
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . Quinazoline derivatives have been studied for their potential as anticancer agents, with some showing promising results .


Molecular Structure Analysis

The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings . The specific substituents attached to this core would determine the exact structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Quinazoline derivatives can participate in a variety of reactions due to the presence of multiple reactive sites .

Scientific Research Applications

Enzyme Inhibition

These derivatives can serve as enzyme inhibitors, targeting enzymes like carbonic anhydrase or cholinesterase. This application is significant in treating conditions like glaucoma or Alzheimer’s disease, where enzyme activity is associated with disease progression.

Each of these applications involves complex interactions at the molecular level, and the compound’s efficacy in these roles depends on its ability to bind to specific targets with high affinity and selectivity. Ongoing research in medicinal chemistry continues to explore these and other potential uses of triazoloquinazoline derivatives .

Mechanism of Action

Quinazoline derivatives have been found to exert their anticancer potential through different mechanisms, one of which is inhibiting protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

Research into quinazoline derivatives and similar compounds is ongoing, with a focus on developing novel drugs with anticancer potency . Future work may involve designing and synthesizing new quinazoline-based compounds, studying their biological activity, and optimizing their properties for therapeutic use .

properties

IUPAC Name

N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-15-9-6-13(7-10-15)19-20-25-22(30)17-11-8-14(12-18(17)28(20)27-26-19)21(29)24-16-4-2-1-3-5-16/h6-12,16,27H,1-5H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDCXHOSGPPISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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